Terguride

Übersicht

Beschreibung

Tergurid ist eine Verbindung aus der Familie der Ergoloid-Derivate, die als Serotonin-Rezeptor-Antagonist und Dopamin-Rezeptor-Agonist bekannt ist . Es wird hauptsächlich als Prolactin-Inhibitor zur Behandlung von Hyperprolaktinämie in Japan eingesetzt . Tergurid hat sich aufgrund seiner antiproliferativen und antifibrotischen Aktivitäten als potenziell wirksam bei der Behandlung der pulmonalen arteriellen Hypertonie erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Tergurid wird durch eine Reihe von chemischen Reaktionen ausgehend von Ergoloid-Derivaten synthetisiert. Die wichtigsten Schritte umfassen die Bildung der Ergoloid-Kernstruktur, gefolgt von der Funktionalisierung, um die notwendigen Substituenten einzuführen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tergurid umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt pharmazeutischen Standards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Terguride is synthesized through a series of chemical reactions starting from ergoline derivatives. The key steps involve the formation of the ergoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Receptor Binding and Pharmacodynamics

Terguride acts as a mixed dopaminergic and serotonergic agent, with partial agonist/antagonist activity at multiple receptors. Key interactions are summarized below:

Table 1: Receptor Affinity and Activity of this compound

| Receptor | Affinity (K<sub>i</sub>, nM) | Efficacy (E<sub>max</sub>, %) | Action |

|---|---|---|---|

| Dopamine D<sub>2S</sub> | 0.81 | 39 | Partial agonist |

| 5-HT<sub>2A</sub> | 4.8 | 49 | Partial antagonist |

| 5-HT<sub>2B</sub> | 7.1 | 0 | Silent antagonist |

| α<sub>2A</sub> | 0.30 | 0 | Silent antagonist |

Source: Pharmacological profile from in vitro studies .

-

Dopaminergic Activity : Partial agonism at D<sub>2</sub> and D<sub>3</sub> receptors underpins its prolactin-inhibiting effects .

-

Serotonergic Antagonism : Potent 5-HT<sub>2A/2B</sub> receptor blockade reduces vascular remodeling in pulmonary arterial hypertension models .

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4/5). Key transformations include:

-

Oxidative Deamination : Likely pathway due to ergoline structure, yielding inactive metabolites.

-

N-Demethylation : Secondary metabolic route observed in preclinical models .

Interaction with CYP Inhibitors/Inducers :

-

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase plasma concentrations, while inducers (e.g., rifampin) reduce efficacy .

Cardiovascular Effects

-

In rat models, this compound (10–3000 µg/kg) dose-dependently blocked 5-HT-induced vasopressor and tachycardic responses via central/peripheral 5-HT<sub>2</sub> receptors .

-

At 1 mg/kg, its neuroendocrine profile matched bromocriptine but with fewer side effects .

Antifibrotic Potential

-

Despite in vitro antiproliferative effects on hepatic stellate cells, this compound failed to prevent CCl<sub>4</sub>-induced liver fibrosis in rats. No significant differences in hydroxyproline content or serum transaminases were observed compared to controls .

Clinical Pharmacokinetics and Drug Interactions

Wissenschaftliche Forschungsanwendungen

Hyperprolactinemia Treatment

Terguride has been extensively studied for its effectiveness in managing hyperprolactinemia, a condition characterized by elevated prolactin levels. It functions as a partial agonist at dopamine D2 receptors, which inhibits prolactin secretion from the pituitary gland.

- Efficacy : In a randomized double-blind crossover trial involving normal volunteers, this compound demonstrated a potent dose-dependent effect on reducing prolactin levels. It was found to have fewer side effects compared to bromocriptine, another standard treatment for hyperprolactinemia .

- Gender Differences : A study indicated that this compound significantly decreased prolactin concentrations in females but showed less pronounced effects in males .

Pulmonary Arterial Hypertension (PAH)

This compound has emerged as a potential therapeutic agent for pulmonary arterial hypertension due to its antagonistic effects on serotonin receptors (5-HTR 2A and 2B).

- Mechanism : It inhibits the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) and prevents serotonin-induced vasoconstriction. Chronic administration of this compound has been shown to prevent the development and progression of monocrotaline-induced PAH in experimental models .

- Clinical Findings : In studies involving rats, this compound treatment resulted in significant reductions in pulmonary arterial pressure and improved vascular remodeling, suggesting its potential as a novel treatment for PAH .

Fibromyalgia Syndrome (FMS)

Research has also explored the application of this compound in treating fibromyalgia syndrome, a condition characterized by widespread pain and fatigue.

- Study Results : In a multicenter randomized double-blind placebo-controlled study, this compound did not show significant improvement in pain intensity or overall FMS symptoms compared to placebo. However, subgroup analyses indicated that patients with cervical spinal stenosis (CSS) experienced more pronounced benefits from this compound treatment .

Safety and Side Effects

This compound has generally been well-tolerated across various studies. The most common adverse effects reported include nausea and other mild to moderate side effects. Importantly, no serious adverse events were noted during clinical trials .

Summary of Findings

| Application Area | Efficacy Summary | Key Findings |

|---|---|---|

| Hyperprolactinemia | Significant reduction in prolactin levels | Fewer side effects than bromocriptine |

| Pulmonary Hypertension | Inhibits PASMC proliferation; reduces pulmonary pressure | Effective in preventing disease progression |

| Fibromyalgia Syndrome | Limited efficacy; some benefit in CSS patients | No significant overall improvement noted |

Wirkmechanismus

Terguride exerts its effects by acting as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . By binding to these receptors, this compound modulates the activity of dopamine and serotonin pathways, leading to its therapeutic effects . In the treatment of pulmonary arterial hypertension, this compound inhibits serotonin-induced proliferation and fibrosis in pulmonary artery smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lisurid: Ein weiteres Ergoloid-Derivat mit ähnlichen Dopamin-Rezeptor-Agonisten-Eigenschaften.

Bromocriptin: Ein Ergoloid-Derivat, das zur Behandlung von Hyperprolaktinämie und Parkinson-Krankheit eingesetzt wird.

Einzigartigkeit von Tergurid

Tergurid ist einzigartig aufgrund seiner dualen Wirkung als Serotonin-Rezeptor-Antagonist und Dopamin-Rezeptor-Agonist, die bei anderen Ergoloid-Derivaten nicht üblich ist . Diese duale Wirkung macht es besonders effektiv bei der Behandlung von Erkrankungen wie Hyperprolaktinämie und pulmonaler arterieller Hypertonie .

Biologische Aktivität

Terguride, a derivative of ergot alkaloids, has garnered attention for its diverse pharmacological effects, particularly in the context of its interaction with serotonin receptors and its potential therapeutic applications in treating fibrotic disorders and hyperprolactinemia. This article delves into the biological activity of this compound, summarizing key findings from various studies, including receptor interactions, clinical efficacy, and safety profiles.

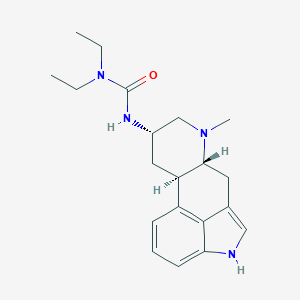

Overview of this compound

This compound (chemical structure: 1,1-diethyl-3-(6-methyl-8α-ergolinyl)urea) is primarily recognized for its mixed dopaminergic-antidopaminergic properties. It acts as a partial agonist at dopamine D2 receptors and has been shown to inhibit prolactin secretion effectively. Additionally, it exhibits significant antiserotonergic activity, particularly at the 5-HT2A and 5-HT2B serotonin receptors.

Antiserotonergic Properties

This compound has been characterized as a potent antagonist at both 5-HT2A and 5-HT2B receptors. Studies have demonstrated that it does not induce vasoconstriction in porcine coronary arteries or relaxation in pulmonary arteries, indicating a lack of agonistic activity at these sites. The antagonistic potency was quantified with parameters such as:

In functional assays, this compound inhibited serotonin-induced platelet aggregation with an IC50 of 16 nM, demonstrating its potential to modulate platelet function through serotonin receptor antagonism .

Effects on Cellular Proliferation

In cultured porcine valvular interstitial cells, this compound blocked the activation of extracellular signal-regulated kinase (ERK) 1/2 induced by serotonin. This inhibition suggests a mechanism by which this compound could prevent cellular proliferation associated with fibrotic processes . The drug also inhibited serotonin-stimulated collagen production, further supporting its potential in treating fibrotic disorders.

Hyperprolactinemia Treatment

This compound has been evaluated for its efficacy in managing hyperprolactinemia. A randomized double-blind crossover trial compared this compound with bromocriptine, another dopamine agonist. Results indicated that this compound effectively reduced prolactin levels without significant side effects compared to bromocriptine . The following table summarizes key findings from this trial:

| Parameter | This compound (1 mg) | Bromocriptine (2.5 mg) | Placebo |

|---|---|---|---|

| Prolactin Reduction | Significant | Significant | No change |

| Side Effects | Fewer | More | None |

Pain Management in Cervical Spinal Stenosis

In another clinical study focusing on patients with cervical spinal stenosis (CSS), this compound was shown to reduce pain intensity significantly compared to placebo among patients who responded positively to treatment. However, overall differences in pain reduction between groups were not statistically significant across the entire study population . Notably, patients with CSS experienced more pronounced benefits:

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| Pain Intensity Change | -10 mm (CI: -42 to 2) | -9 mm (CI: -18 to -1) |

| FIQ Score Improvement | -18.54 (p=0.046) | Not significant |

Safety Profile

The safety profile of this compound was generally favorable. Adverse events reported were predominantly mild to moderate in intensity, with nausea being the most common side effect leading to premature study termination in some patients . Importantly, no serious adverse events were documented during clinical trials.

Eigenschaften

IUPAC Name |

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHPSVPXZTVEP-YXJHDRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37686-85-4 (maleate[1:1]) | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045809 | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37686-84-3 | |

| Record name | Terguride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terguride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terguride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERGURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.